117680-39-4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound with CAS number 117680-39-4 is known as the Egg Laying Hormone (ELH) of Aplysia . It is a neurosecretory peptide that induces a voltage-dependent slow inward current carried by Na+ in vitro . This hormone is secreted from bag cell neurons and induces egg laying .

Synthesis Analysis

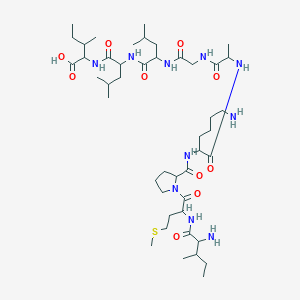

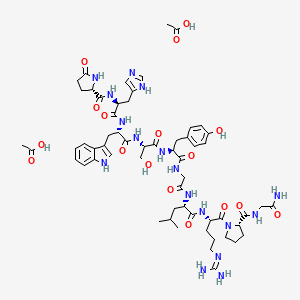

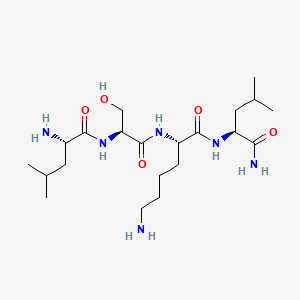

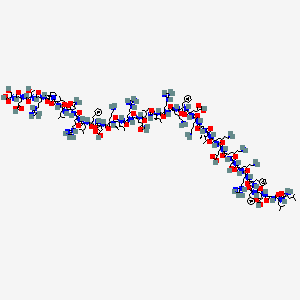

The Egg Laying Hormone of Aplysia is a neuropeptide containing 36 amino acids synthesized by the neurons of the bag cell . It can stimulate oviposition and ovulation in Aplysia by electrical discharge triggering of neurons .Molecular Structure Analysis

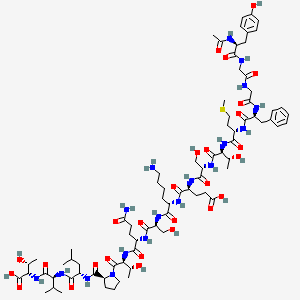

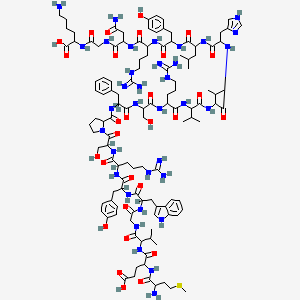

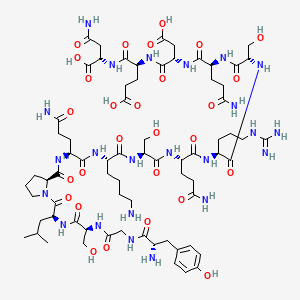

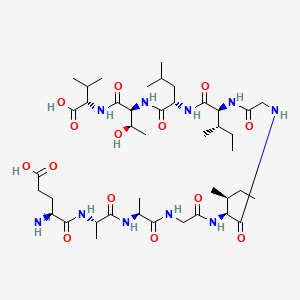

The molecular formula of the Egg Laying Hormone of Aplysia is C190H329N59O57S . The molecular weight is approximately 4384.20.科学研究应用

Neuroendocrine Research

ELH is released from bag cell neurons and triggers ovulation . It plays a crucial role in the study of neuroendocrine cells and their functions. For instance, it has been used to understand how voltage-gated Ca2+ influx and mitochondrial Ca2+ initiate secretion from Aplysia neuroendocrine cells .

Reproductive Biology

Given its role in triggering ovulation, ELH is significantly relevant in the field of reproductive biology . It can be used to study the mechanisms of ovulation and the factors influencing it.

Evolutionary Biology

The sequence of ELH is conserved among many species of Aplysiidae . This makes it a valuable tool in evolutionary biology, helping researchers understand how certain traits have been preserved through evolution.

Pharmaceutical Testing

ELH is used as a reference standard in pharmaceutical testing . It helps ensure the accuracy of test results and the efficacy of pharmaceutical products.

作用机制

Target of Action

The compound with CAS number 117680-39-4 is known as the Egg Laying Hormone (ELH) , which is a neuropeptide synthesized by the neurons of the bag cell . This hormone plays a crucial role in the reproductive process of the sea slug, Aplysia .

Mode of Action

ELH interacts with its targets, the neurons of the abdominal ganglion, by triggering an electrical discharge . This interaction induces a voltage-dependent slow inward current carried by sodium ions (Na+) in an identified motoneuron .

Biochemical Pathways

The primary biochemical pathway affected by ELH involves the stimulation of oviposition and ovulation in Aplysia . The hormone diffuses to the circulating hemolymph to modulate the activity of other organs . It specifically causes contraction of smooth muscle in the ovotestis, leading to the expulsion of the egg string .

Result of Action

The molecular and cellular effects of ELH’s action primarily involve the stimulation of egg-laying and ovulation in Aplysia . On a cellular level, ELH induces a voltage-dependent slow inward current carried by Na+ in an identified motoneuron . This leads to the contraction of smooth muscle in the ovotestis and the expulsion of the egg string .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 117680-39-4 involves the condensation of two key starting materials, followed by a series of reactions to form the final product.", "Starting Materials": [ "4-(4-methoxyphenyl)-2-butanone", "4-(4-methylphenyl)-2-butanone", "Sodium hydride", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: React 4-(4-methoxyphenyl)-2-butanone with sodium hydride in dry THF to form the corresponding enolate.", "Step 2: Add 4-(4-methylphenyl)-2-butanone to the reaction mixture and stir at room temperature for several hours to allow for the condensation reaction to occur.", "Step 3: Quench the reaction with hydrochloric acid and extract the product with ethyl acetate.", "Step 4: Wash the organic layer with water and dry over sodium sulfate.", "Step 5: Concentrate the organic layer and purify the product by column chromatography.", "Step 6: React the purified product with bromine in acetic acid to form the corresponding bromo derivative.", "Step 7: Treat the bromo derivative with sodium hydroxide in methanol to form the final product, 117680-39-4." ] } | |

CAS 编号 |

117680-39-4 |

产品名称 |

117680-39-4 |

分子式 |

C₁₉₀H₃₂₉N₅₉O₅₇S |

分子量 |

4384.20 |

序列 |

One Letter Code: ISINQDLKAITDMLLTEQIRERQRYLADLRQRLLEK-NH2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。